molecular formula C19H20FN5O2S B11234484 N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11234484
M. Wt: 401.5 g/mol
InChI Key: FLYAFVKPOKONMF-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and indazole intermediates, followed by their coupling with a pyrrolidine derivative. Common reagents used in these reactions include:

    Thionyl chloride: for the formation of thiazole rings.

    Fluorinating agents: such as N-fluorobenzenesulfonimide (NFSI) for introducing the fluorine atom.

    Amidation reagents: like carbodiimides for coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: to accelerate reaction rates.

    Solvent selection: to enhance solubility and reaction efficiency.

    Temperature control: to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide may serve as a probe to study enzyme interactions and protein-ligand binding due to its heterocyclic nature.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and indazole rings may facilitate binding to active sites, while the pyrrolidine ring could influence the compound’s overall conformation and stability. Pathways involved might include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(4-chloro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
  • N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(4-methyl-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a unique candidate for various applications.

Properties

Molecular Formula

C19H20FN5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H20FN5O2S/c1-19(2,3)13-9-28-18(21-13)22-17(27)10-7-14(26)25(8-10)16-15-11(20)5-4-6-12(15)23-24-16/h4-6,9-10H,7-8H2,1-3H3,(H,23,24)(H,21,22,27)

InChI Key

FLYAFVKPOKONMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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